Leukotriene Production and LTB4-ω Oxidation: Dimer Inactivity in Human Neutrophils
In Ca-ionophore A23187-stimulated human neutrophils, the dimer exhibits a complete loss of the potent inhibitory activity displayed by the parent drug dithranol against leukotriene biosynthesis and LTB4-ω oxidation. Anthralin dose-dependently inhibits leukotriene production with an IC50 of 7 μM. In contrast, the dimer shows no detectable effect on leukotriene production even at concentrations up to 70 μM, and no effect on ω-oxidation up to 44 μM—representing at least a 10-fold selectivity gap [1]. This functional ablation establishes the dimer as an ideal negative control for mechanistic studies.
| Evidence Dimension | Inhibition of 5-lipoxygenase product formation (5-HETE, LTB4, ω-oxidized LTB4) in Ca-ionophore A23187-stimulated human neutrophils |
|---|---|
| Target Compound Data | No effect on leukotriene production at up to 70 μM; no effect on ω-oxidation at up to 44 μM |
| Comparator Or Baseline | Dithranol (anthralin): IC50 = 7 μM for leukotriene production; IC50 ≈ 4.4 μM for ω-OH-LTB4 formation; IC50 ≈ 2.2 μM for ω-COOH-LTB4 formation |
| Quantified Difference | >10-fold loss of potency (dimer inactive at concentrations 6–10× the anthralin IC50) |
| Conditions | Isolated human neutrophils (107 cells), Ca-ionophore A23187 stimulation, in vitro, 37°C |
Why This Matters
Procurement of the dimer as a verified negative control is essential for any leukotriene-pathway or neutrophil-based assay seeking to attribute effects specifically to the redox-active monomeric anthralin pharmacophore.
- [1] Schröder JM. Anthralin (1,8-dihydroxyanthrone) is a potent inhibitor of leukotriene production and LTB4-omega oxidation by human neutrophils. J Invest Dermatol. 1986 Nov;87(5):624-9. View Source
